molecular formula C9H7BrN2O2S B1294171 1-((2-Bromophenyl)sulfonyl)-1H-pyrazole CAS No. 957120-65-9

1-((2-Bromophenyl)sulfonyl)-1H-pyrazole

Cat. No. B1294171
M. Wt: 287.14 g/mol
InChI Key: QATUVNJTMAQYOC-UHFFFAOYSA-N
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Description

The compound "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the bromophenyl sulfonyl group suggests potential reactivity due to the bromine atom, which can participate in various chemical reactions, and the sulfonyl group, which is known for its electron-withdrawing properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of a new insecticide, involves a series of steps starting from 2,3-dichloropyridine and proceeding through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis to achieve the final product . Although the specific synthesis of "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" is not detailed in the provided papers, similar methodologies could be applied, with the introduction of the sulfonyl group likely occurring through a sulfonation reaction.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with substituents influencing the overall shape and reactivity of the molecule. For example, the crystal structure of a bromohydrin derivative of styryl p-tolyl sulfoxide was determined using X-ray diffraction, revealing a helical chain of hydrogen bonds and the absolute configuration of the molecule . This type of structural analysis is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The presence of a bromine atom in the molecule suggests that it could participate in electrophilic aromatic substitution reactions or act as a leaving group in nucleophilic substitution reactions. The sulfonyl group can also direct further functionalization of the aromatic ring, as seen in the copper-mediated C-H amidation and sulfonamidation of 2-aminophenyl-1H-pyrazole . Additionally, a novel 1,3-sulfonyl shift has been reported as a key step in the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((2-Bromophenyl)sulfonyl)-1H-pyrazole" would be influenced by the presence of the bromophenyl sulfonyl group. The electron-withdrawing nature of the sulfonyl group could affect the acidity of adjacent hydrogen atoms, potentially making the compound a useful intermediate in various organic reactions. The bromine atom could enhance the compound's reactivity towards nucleophiles. The solubility, melting point, and stability of the compound would be determined by its molecular structure and substituents, which could be inferred from related compounds such as those described in the provided papers [1-5].

properties

IUPAC Name

1-(2-bromophenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUVNJTMAQYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650044
Record name 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Bromophenyl)sulfonyl)-1H-pyrazole

CAS RN

957120-65-9
Record name 1-[(2-Bromophenyl)sulfonyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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